16-Aminohexadecanoic acid
Overview
Description
16-Aminohexadecanoic acid, also known as hexadecanoic acid, 16-amino-, is a saturated fatty acid with the molecular formula C16H33NO2 and a molecular weight of 271.44 g/mol . This compound is characterized by a long hydrocarbon chain (C16) with a terminal carboxylic acid group and a primary amine group at the ω-end . It is a white solid at room temperature and is insoluble in water but soluble in organic solvents such as ethanol, dichloromethane, and n-propanol .
Mechanism of Action
Target of Action
16-Aminohexadecanoic acid is primarily used as a PROTAC linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation . The primary targets of this compound, therefore, are the proteins that are intended to be degraded by the PROTAC .
Mode of Action
The compound has an alkane chain with terminal carboxylic acid and amine groups . The amino group (NH2) is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc . The terminal carboxylic acid can react with primary amine groups of activated NHS ester to form a stable amide bond . These reactions allow this compound to link the E3 ligase recruiting moiety and the protein-targeting moiety of a PROTAC, facilitating the degradation of the target protein .
Biochemical Pathways
The specific biochemical pathways affected by this compound depend on the target protein of the PROTAC it is part of. By enabling the degradation of specific proteins, it can influence a variety of cellular processes .
Pharmacokinetics
As a component of protacs, its pharmacokinetic properties would be influenced by the other components of the protac, as well as the specific properties of the target protein .
Result of Action
The result of this compound’s action is the degradation of the target protein of the PROTAC it is part of . This can have a variety of effects at the molecular and cellular level, depending on the role of the degraded protein .
Biochemical Analysis
Biochemical Properties
The amino group (NH2) of 16-Aminohexadecanoic acid is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc This suggests that it can interact with a variety of enzymes, proteins, and other biomolecules, potentially influencing various biochemical reactions
Molecular Mechanism
It is known that the compound can be used as a PROTAC linker in the synthesis of PROTACs , suggesting it may have roles in protein degradation pathways
Preparation Methods
16-Aminohexadecanoic acid can be synthesized through various methods. One common synthetic route involves the reaction of hexadecanoic acid chloride with an amine compound . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride .
Industrial production methods may involve the use of more scalable processes, such as catalytic hydrogenation of nitrile precursors or enzymatic methods that offer higher specificity and yield .
Chemical Reactions Analysis
16-Aminohexadecanoic acid undergoes various chemical reactions, including:
Acylation: The primary amine group can react with acyl chlorides or anhydrides to form amides.
Alkylation: The amine group can be alkylated using alkyl halides under basic conditions.
Common reagents include acyl chlorides, alkyl halides, and coupling agents like DCC and NHS . Major products formed from these reactions include amides and alkylated derivatives .
Scientific Research Applications
16-Aminohexadecanoic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
16-Aminohexadecanoic acid can be compared with other similar compounds such as:
Hexadecanoic acid (Palmitic acid): Lacks the amino group, making it less versatile in forming amide bonds.
Amino acids like lysine: Contains both amino and carboxylic acid groups but has a shorter carbon chain.
Fatty acid derivatives like stearic acid: Similar in structure but lacks the amino functionality.
The uniqueness of this compound lies in its combination of a long hydrocarbon chain with both amino and carboxylic acid groups, providing diverse opportunities for chemical modifications and applications .
Properties
IUPAC Name |
16-aminohexadecanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H33NO2/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16(18)19/h1-15,17H2,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJGFZBNNVXTCLL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCCC(=O)O)CCCCCCCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001312375 | |
Record name | 16-Aminohexadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001312375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.44 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17437-22-8 | |
Record name | 16-Aminohexadecanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17437-22-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 16-Aminohexadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001312375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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